molecular formula C4H4N2O2 B13994222 2-Hydroxypyrazine 1-oxide CAS No. 66313-29-9

2-Hydroxypyrazine 1-oxide

Cat. No.: B13994222
CAS No.: 66313-29-9
M. Wt: 112.09 g/mol
InChI Key: NWPTWKIFQCHKNZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-hydroxypyrazin-2-one typically involves the reaction of pyrazine derivatives with hydroxylating agents. One common method includes the use of pyrazine-2-carboxylic acid, which undergoes hydroxylation to form 1-hydroxypyrazin-2-one. The reaction conditions often involve the use of strong bases and oxidizing agents .

Mechanochemical approaches and solid-state reactions have also been explored for the synthesis of related compounds .

Chemical Reactions Analysis

1-Hydroxypyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrazine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Hydroxypyrazin-2-one has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 1-hydroxypyrazin-2-one involves its ability to chelate iron ions. By binding to iron, it prevents the formation of reactive oxygen species, which are harmful to cells. This chelation process helps in reducing oxidative stress and protecting neuronal cells from damage .

Comparison with Similar Compounds

1-Hydroxypyrazin-2-one is often compared to 1-hydroxypyridin-2-one, another iron chelator. While both compounds have similar iron-binding properties, 1-hydroxypyrazin-2-one has been found to form weaker iron complexes and has a poorer ability to penetrate cell membranes compared to 1-hydroxypyridin-2-one . Other similar compounds include deferiprone and various hydroxypyridinones, which also exhibit iron-chelating properties .

Conclusion

1-Hydroxypyrazin-2-one is a versatile compound with significant potential in scientific research, particularly in the fields of neuroprotection and iron metabolism. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in both laboratory and industrial settings.

Properties

CAS No.

66313-29-9

Molecular Formula

C4H4N2O2

Molecular Weight

112.09 g/mol

IUPAC Name

1-hydroxypyrazin-2-one

InChI

InChI=1S/C4H4N2O2/c7-4-3-5-1-2-6(4)8/h1-3,8H

InChI Key

NWPTWKIFQCHKNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C=N1)O

Origin of Product

United States

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